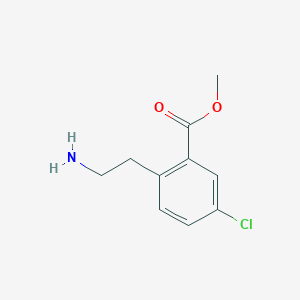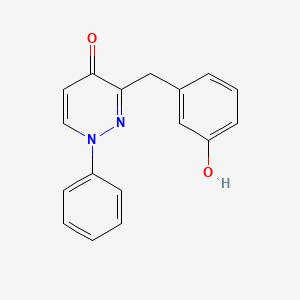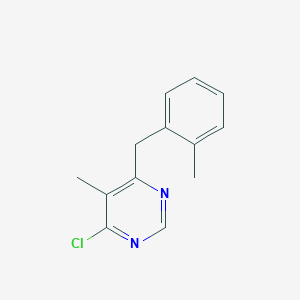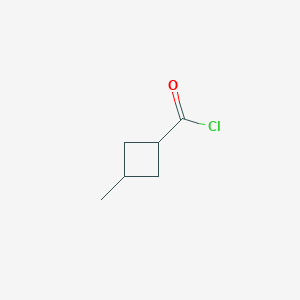![molecular formula C11H18N4O4S B13879502 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide typically involves a multi-step process:
Nitration: The nitration of benzenesulfonamide to introduce the nitro group at the 3-position.
Reaction Conditions
Nitration: This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration.
Amidation: This step involves the reaction of the nitrated benzenesulfonamide with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be 4-[3-(Dimethylamino)propylamino]-3-aminobenzenesulfonamide.
Substitution: The products would vary depending on the nucleophile used but could include derivatives with different functional groups replacing the sulfonamide nitrogen.
Wissenschaftliche Forschungsanwendungen
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-donating and electron-withdrawing groups.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide involves its interaction with biological targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)propylamine: A related compound used as an intermediate in the synthesis of various chemicals.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Another compound with similar functional groups used in organic electronics.
Uniqueness
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is unique due to its combination of a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent, which provides a balance of electron-donating and electron-withdrawing properties. This makes it versatile for applications in both medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C11H18N4O4S |
|---|---|
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
4-[3-(dimethylamino)propylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H18N4O4S/c1-14(2)7-3-6-13-10-5-4-9(20(12,18)19)8-11(10)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3,(H2,12,18,19) |
InChI-Schlüssel |
ZDZWHZMMXKAMJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)


![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)




![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)

![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)

